tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Description
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a bicyclic carbamate derivative with a 2-oxabicyclo[2.2.2]octane core. The compound features a hydroxymethyl (-CH2OH) substituent at position 1 and a tert-butyl carbamate (-NHCO2C(CH3)3) group at position 4 of the bicyclic scaffold . Its molecular formula is C13H21NO4, with a molecular weight of 255.31 g/mol (calculated from data in ). The compound is cataloged under CAS number 3549-05-1 and is utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its rigid bicyclo[2.2.2]octane framework enhances conformational stability, making it valuable for designing bioactive molecules with improved pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMWHBBQKVJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1417556-03-6
- Purity : Minimum 97% .
The compound features a bicyclic structure known for its rigidity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.
- Receptor Modulation : Its structure suggests potential interactions with receptor sites, influencing signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound:
Pharmacological Potential
Research indicates that compounds with similar structural characteristics have shown promise in various pharmacological applications, including:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.2.2]octane Scaffold
Key structural analogs differ in substituent groups and functionalization patterns:
Key Observations:
- Aminomethyl vs. Hydroxymethyl Derivatives: The hydrochloride salt of the aminomethyl analog (CAS: 2359858-38-9) exhibits higher aqueous solubility due to its ionic nature, making it preferable for biological assays .
- Hydroxy vs. Hydroxymethyl : The hydroxyl variant (CAS: 1252672-84-6) lacks the hydroxymethyl group, reducing steric bulk and enabling easier functionalization at position 1 .
- Benzyl-Substituted Analogs : Compounds like tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate are tailored for drug discovery, as seen in kinase inhibitor synthesis (e.g., 92% yield in a key step) .
Pharmaceutical Intermediates
- The compound and its analogs are critical intermediates in synthesizing bioactive molecules. For example, bicyclo[2.2.2]octane derivatives are used in kinase inhibitors and GPCR-targeting drugs due to their rigidity and metabolic stability .
- The aminomethyl analog (CAS: 1417551-73-5) is employed in peptide mimetics, leveraging its amine group for coupling reactions .
Structural Analysis and Crystallography
- Tools like SHELXL and ORTEP-3 () are instrumental in characterizing these compounds. For instance, SHELXL’s refinement capabilities aid in resolving the stereochemistry of the bicyclo[2.2.2]octane core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
